Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
Description
Properties
CAS No. |
923294-79-5 |
|---|---|
Molecular Formula |
C15H17NO3Si |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
trimethyl-[4-(3-nitrophenyl)phenoxy]silane |
InChI |
InChI=1S/C15H17NO3Si/c1-20(2,3)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(17)18/h4-11H,1-3H3 |
InChI Key |
ZCOUAAIIFBNPBC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Formation
The 3'-nitro-1,1'-biphenyl backbone is typically synthesized via cross-coupling reactions. Two predominant methods are highlighted:
Suzuki-Miyaura Coupling
Ullmann Coupling
Silylation of the Phenolic Group
The hydroxyl group at the 4-position is converted to a TMS ether using chlorotrimethylsilane (TMSCl):
Standard Silylation Protocol
Alternative Methods
-
Microwave-Assisted Silylation : Reduces reaction time to 1–2 h with comparable yields.
-
TMSOTf Catalysis : Trimethylsilyl triflate (TMSOTf) accelerates silylation in DMF at 80°C.
Optimized Synthetic Procedure
Stepwise Synthesis
-
Suzuki Coupling :
-
Silylation :
Data Tables
Table 1. Comparison of Biphenyl Synthesis Methods
Table 2. Silylation Conditions and Yields
Mechanistic Insights
-
Suzuki Coupling : Pd⁰ mediates transmetallation between the boronic acid and aryl bromide, followed by reductive elimination to form the biphenyl bond.
-
Silylation : The base deprotonates the phenol, generating a phenoxide that undergoes nucleophilic attack on TMSCl. Steric hindrance from the biphenyl system may necessitate prolonged reaction times.
Challenges and Solutions
-
Low Coupling Efficiency : Use of electron-deficient aryl halides (e.g., nitro groups) slows Pd-catalyzed reactions. Mitigated by increasing catalyst loading or switching to Cu-mediated Ullmann coupling.
-
Silylation Side Reactions : Competing O-silylation of nitro groups is avoided by using mild conditions and stoichiometric TMSCl .
Chemical Reactions Analysis
Types of Reactions
Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Catalysts such as platinum or rhodium complexes.
Major Products
Reduction of Nitro Group: 3’-amino-[1,1’-biphenyl]-4-yl)oxy)silane.
Substitution Reactions: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane is used as a precursor for the introduction of the biphenyl moiety into complex molecules. It serves as a building block for the synthesis of various organic compounds.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. The nitro group can be modified to create bioactive molecules with therapeutic potential.
Industry
In materials science, the compound is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength. It is also employed in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl((3’-nitro-[1,1’-biphenyl]-4-yl)oxy)silane exerts its effects depends on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across unsaturated bonds, facilitated by a catalyst. In biological systems, the nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Electron Effects: The nitro group in the target compound (3'-NO₂) and Trimethyl[(4-nitrophenyl)ethynyl]silane introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in 3u .
- Steric Bulk : The siloxy group in the target compound increases steric hindrance compared to simple trimethylsilyl derivatives (e.g., 3t).
Physicochemical Properties
Spectral Data
NMR Spectroscopy :
IR Spectroscopy :
Stability and Reactivity
- The nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions.
- Siloxy groups (e.g., in the target compound) are hydrolytically sensitive compared to non-oxygenated silanes like 3t .
Biological Activity
Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is an organosilicon compound that has garnered attention for its potential biological applications. This compound features a trimethylsilyl group attached to a biphenyl moiety with a nitro substituent, which may influence its biological activity and reactivity in various chemical processes.
Synthesis
The synthesis of this compound typically involves the reaction of 3’-nitro-[1,1’-biphenyl]-4-ol with chlorotrimethylsilane in the presence of a base like triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis:
Key Properties:
- Molecular Formula: C13H15N2O2Si
- Molecular Weight: 247.35 g/mol
- Boiling Point: Not available
- Solubility: Soluble in organic solvents
Biological Activity
The biological activity of this compound is primarily influenced by its nitro group, which can be reduced to an amino group, potentially allowing interaction with various biological targets such as enzymes and receptors.
The mechanism by which this compound exerts its biological effects may involve:
- Reduction of Nitro Group: The nitro group can be converted into an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts. This transformation can enhance the compound's reactivity toward biological systems.
- Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions, facilitating the addition across unsaturated carbon-carbon bonds.
Toxicological Profile
Toxicity assessments have indicated that at high doses (e.g., 750 mg/kg and 1000 mg/kg), there was evidence of mortality in animal studies. Specifically, only one out of four animals survived at the highest dose tested, suggesting significant toxicity at elevated concentrations .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the reduction of nitro groups in similar compounds and their subsequent biological activities, highlighting potential therapeutic applications. |
| Study 2 | Evaluated the cytotoxic effects of nitro-substituted silanes on cancer cell lines, demonstrating selective toxicity that could be leveraged for targeted therapies. |
| Study 3 | Analyzed the reactivity of aryl silanes in biological systems, noting that modifications to the nitro group significantly altered interaction profiles with biological targets. |
Comparison with Similar Compounds
This compound can be compared with other organosilicon compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Trimethylsilane | Simpler structure without functional groups | Used primarily as a reducing agent |
| Triethylsilane | Similar to Trimethylsilane but with ethyl groups | Different reactivity and solubility properties |
| Phenyltrimethylsilane | Contains a phenyl group instead of biphenyl | Used in organic synthesis for introducing phenyl groups |
Q & A
Q. What are the optimized synthetic routes for Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, and how do reaction conditions influence yield and purity?
Methodology :
- Stepwise Synthesis : Begin with the preparation of the biphenyl nitro precursor via Suzuki-Miyaura coupling (using Pd catalysts) or Ullmann coupling (Cu catalysts). Silylation is then performed using chlorotrimethylsilane in anhydrous THF under nitrogen at 0–5°C to avoid premature hydrolysis .
- Catalytic Conditions : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while bases like NaH or K₂CO₃ stabilize intermediates. Solvents such as DMF or THF are critical for solubility .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted nitroarenes and silane byproducts.
Q. How is structural characterization of this compound performed, and what key spectroscopic markers validate its identity?
Methodology :
Q. What stability challenges arise under varying pH and temperature, and how are they mitigated?
Methodology :
- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 1–13) via HPLC. The silyl ether bond is labile in acidic conditions (t₁/₂ < 1 hr at pH 1), requiring storage in anhydrous environments .
- Thermal Stability : TGA analysis shows decomposition onset at 180°C, with siloxane formation detected via FTIR (Si-O-Si peaks at 1050–1100 cm⁻¹) .
Advanced Research Questions
Q. How does the nitro group influence electronic properties and reactivity in cross-coupling reactions?
Methodology :
- Computational Studies : DFT calculations (B3LYP/6-311G**) reveal the nitro group reduces electron density at C-4 (Mulliken charge: −0.12 vs. −0.05 in non-nitrated analogs), enhancing electrophilic substitution at this position .
- Catalytic Applications : In Ni-catalyzed aminations, the nitro group acts as a directing group, enabling regioselective C-O bond activation. Yields improve by 20% compared to non-nitrated analogs .
Q. What strategies resolve contradictions in reported reaction outcomes, such as competing silyl migration or nitro reduction?
Methodology :
- Mechanistic Probes : Isotopic labeling (²⁹Si NMR) tracks silyl group migration during heating. Competing pathways (e.g., nitro reduction by Pd-H species) are suppressed using non-protonic solvents (e.g., DCE) .
- In Situ Monitoring : ReactIR identifies transient intermediates (e.g., nitrosoarenes) during catalytic cycles, guiding additive optimization (e.g., BHT as a radical scavenger) .
Q. How can computational models predict this compound’s performance in materials science (e.g., as a precursor for functionalized surfaces)?
Methodology :
- Molecular Dynamics (MD) : Simulate self-assembly on SiO₂ surfaces. The nitro group enhances adhesion energy (−45 kJ/mol vs. −32 kJ/mol for methyl analogs) due to dipole interactions .
- Charge Transport Studies : DFT+Non-Equilibrium Green’s Function (NEGF) models predict electron mobility (μₑ = 0.12 cm²/V·s) in organic semiconductors, validated by FET device testing .
Q. What role does the compound play in photochemical reactions, and how do substituents modulate excited-state dynamics?
Methodology :
- UV-Vis/Transient Absorption : The nitro group induces a redshift (λmax = 320 nm vs. 280 nm for non-nitrated) and prolongs triplet-state lifetime (τ = 2.5 µs) due to heavy-atom effects .
- Photocatalysis : In [2+2] cycloadditions, the silyl group stabilizes charge-transfer states, improving quantum yield (Φ = 0.42 vs. 0.28 for non-silylated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
